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Compound of Interest

Compound Name: 3-Hydroxy-5-phenylpyrrole

Cat. No.: B015827

A deep dive into the binding affinities and interaction mechanisms of phenylpyrrole analogs with
critical proteins implicated in fungal infections and cancer reveals promising candidates for
future drug development. This guide provides a comparative analysis of their in silico
performance, supported by experimental data and detailed methodologies, offering researchers
and drug development professionals a comprehensive overview of this versatile scaffold.

This guide synthesizes data from multiple studies to present a comparative landscape of
phenylpyrrole analogs and their interactions with various protein targets. The data is presented
in structured tables for easy comparison, followed by detailed experimental protocols for the
cited docking studies. Visualizations of a generalized molecular docking workflow and a
representative signaling pathway are also provided to enhance understanding.

Comparative Docking and Experimental Data

The following tables summarize the quantitative data from various studies, comparing the
docking scores and experimental activities of different phenylpyrrole analogs against their
respective protein targets.

Antifungal Activity Against Aspergillus fumigatus Sterol
14a-demethylase (CYP51B)
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Docking Score

Compound Class MIC (mg/mL) Reference
(kcal/mol)
Carbohydrazide
5h -9.6 0.039 [1]
analog
] Carbohydrazide
5i -9.23 0.039 [1]
analog
] Carbohydrazide
5] -9.16 0.039 [1]
analog

Carboxamide

3e -7.82 Not specified [1]
analog
Carboxamide -~
3k -7.52 Not specified [1]
analog
VT-1598 _ N
Antifungal drug -12.08 Not specified [1]
(Reference)

Anticancer Activity Against Kinase Targets
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Target Docking Score
Compound . IC50 (uM) Reference
Kinase(s) (kcallmol)
CDK2/Cyclin A1, 0.031 (HCT-116),
8b DYRK3, GSK3 Not specified 0.043 (MCF-7), [2]
alpha 0.049 (Hep3B)
9a EGFR, CDK2 Not specified 0.011 (HCT-116) [2]
9c EGFR, CDK2 Not specified 0.009 (HCT-116) [2]
Erlotinib N
EGFR -23.49 Not specified 2]
(Reference)
Doxorubicin n )
Not specified Not applicable 0.008 (HCT-116) [2]
(Reference)
Higher than
SR9009 HER2 Trastuzumab Not specified [3]

and Pertuzumab

Experimental Protocols

This section details the methodologies employed in the cited molecular docking studies.

Molecular Docking of Phenylpyrrole Analogs with Sterol
14a-demethylase (CYP51B)[1]

o Protein Preparation: The crystal structure of sterol 14a-demethylase (CYP51B) from

Aspergillus fumigatus was used for the docking studies.

e Ligand Preparation: The 3D structures of the synthesized phenylpyrrole carboxamide and

carbohydrazide analogs were generated and optimized.

e Docking Software: The specific docking program used was not explicitly mentioned in the

provided text, but the docking parameters included Glide scores for energy measurement.

e Docking Procedure: Molecular docking was performed to understand the mechanism of

action and antifungal activity of the synthesized analogs. The binding interactions of the
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ligands with the active site of the target protein were analyzed. The docking scores (Glide
scores) were calculated to estimate the binding free energy.

Molecular Docking of Fused 1H-pyrroles with EGFR and
CDK2[2]

o Protein Preparation: Crystallographic structures of EGFR (PDB ID: 4HJO) and CDK-2 (PDB
ID: 6GUH) were retrieved from the Protein Data Bank.

e Ligand Preparation: The synthesized fused 1H-pyrrole derivatives were prepared for
docking.

¢ Docking Software: MOE (Molecular Operating Environment) 14.0 software was used for the
docking analysis.

e Docking Procedure: The docking study was conducted to investigate the interactions of the
synthesized compounds with the EGFR and CDK-2 active sites. The co-crystallized ligands
(erlotinib for EGFR and AZD5438 for CDK-2) were used as reference compounds. The
binding energy of the docked compounds was calculated and compared with the reference
molecules. The validity of the docking procedure was confirmed by redocking the original
ligands, with RMSD values of 0.88 A for erlotinib and 0.54 A for AZD5438.

Molecular Docking of Pyrrole Derivatives with HER2[3]

e Protein Preparation: The 3D structure of the Human Epidermal Growth Factor Receptor 2
(HERZ2) protein (PDB ID: 3POZ) was obtained from the RCSB Protein Data Bank. Water
molecules and hetero groups were removed from the protein structure using Pymol.

e Ligand Preparation: The structure of the pyrrole derivative SR9009 and the standard ligands
Trastuzumab and Pertuzumab were prepared for docking.

» Docking Software: The specific docking software was not explicitly named in the provided
search result.

» Docking Procedure: A molecular docking analysis was performed to predict the binding
affinity of SR9009 and the standard ligands towards the HER2 protein. The study was further
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extended to a 100ns molecular dynamics simulation to predict the stability of the HER2-
SR9009 complex.

Visualizations

The following diagrams illustrate a generalized workflow for molecular docking and a

representative signaling pathway involving protein kinases, which are common targets for
phenylpyrrole analogs.

Generalized Molecular Docking Workflow
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Caption: A generalized workflow for computational molecular docking studies.
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Simplified Kinase Signaling Pathway
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Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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